molecular formula C14H12N2 B089761 6-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 1019-89-2

6-Methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B089761
CAS No.: 1019-89-2
M. Wt: 208.26 g/mol
InChI Key: GYOZQHDHGJDZIQ-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C13H12N2. It belongs to the class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 6-position and a phenyl group at the 2-position.

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridine (PhIP) are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in cellular signaling and regulation of gene expression.

Mode of Action

PhIP interacts with its targets through a process of bioactivation. It undergoes N-hydroxylation mediated by cytochrome P450 (CYP) 1A2 in the liver to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP) . This is followed by O-esterification via cytosolic acetyltransferases or sulfotransferases to form DNA adducts .

Biochemical Pathways

PhIP affects the JAK/STAT and MAPK pathway cascades . These pathways are involved in cellular processes such as inflammation, cell growth, and differentiation. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via these pathways .

Pharmacokinetics

It is known that phip can be retained in human adipose tissues . The compound undergoes extensive metabolism in humans, primarily through the action of CYP1A2 . The rate of metabolism and the specific metabolic pathways involved can vary between individuals and species .

Result of Action

PhIP exerts its mutagenic and carcinogenic effects by forming DNA adducts . This can lead to DNA damage, gene mutation, and chromosomal anomalies . PhIP has been implicated in the etiology of human cancers, particularly colorectal cancer , and has been shown to induce tumors in the colon of male rats .

Action Environment

The action of PhIP is influenced by environmental factors such as diet. PhIP is a heterocyclic amine carcinogen prevalent in the human diet, primarily through the consumption of well-done meat . The extent of PhIP formation in cooked meat can vary depending on cooking methods and temperatures . Therefore, dietary habits can significantly influence the exposure to and effects of PhIP.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling . One common synthetic route involves the condensation of 2-aminopyridine with α-bromoketones under basic conditions. This reaction typically requires the use of a base such as sodium carbonate and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the phenyl group at the 2-position enhances its stability and reactivity compared to other imidazopyridine derivatives .

Properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOZQHDHGJDZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351292
Record name 6-methyl-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-89-2
Record name 6-methyl-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 2-amino-5-picoline (0.56 g, 5.22 mmol) and 2-bromoacetophenone (1.0 g, 5.02 mmol) in EtOH (50 ml) was heated under reflux for 2 h. The reaction mixture was left to cool to room temperature and then sodium bicarbonate (0.76 g, 9.04 mmol) was added and the reaction mixture was heated under reflux for 15 h. The solvent was then removed under reduced pressure and the residue was dissolved in EtOAc (70 ml) and washed with water (40 ml). The organic phase was dried (Na2SO4) and the solvent was removed under reduced pressure to give an orange solid. This solid was purified by flash chromatography (1:1 Hexane/EtOAc) to give the title compound (0.753 g, 70%) as a pale orange solid.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the research provide detailed information about how 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid interacts with its biological targets?

A2: While the research highlights the potent anti-inflammatory activity of this compound-3-carboxylic acid, it doesn't elaborate on the specific molecular mechanisms or the exact biological targets responsible for its effects []. Further research is needed to elucidate the precise pathways and interactions involved in its anti-inflammatory action.

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